3,6-Dichloro-2-methylquinoxaline

Medicinal Chemistry Monoamine Oxidase Inhibition Neurological Disorders

Source 3,6-dichloro-2-methylquinoxaline as a regioselective building block for asymmetric quinoxaline derivatization. Its distinct 3,6-dichloro-2-methyl pattern enables site-selective SNAr reactions unattainable with symmetric 2,3-dichloro isomers, reducing protection/deprotection steps. This scaffold exhibits validated MAO-B inhibition (IC50 17,000 nM) with >5.9-fold selectivity over MAO-A, offering a defined baseline for CNS drug discovery SAR campaigns. It also serves as the key intermediate for XK469 peptidomimetic analogues demonstrating in vivo anti-metastatic activity comparable to doxorubicin. A robust POCl₃-mediated protocol delivers 86% yield, supporting multi-gram scale-up with predictable costs.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
CAS No. 76672-21-4
Cat. No. B3283440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-methylquinoxaline
CAS76672-21-4
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)Cl)Cl
InChIInChI=1S/C9H6Cl2N2/c1-5-9(11)13-8-4-6(10)2-3-7(8)12-5/h2-4H,1H3
InChIKeyNNDXOASLJBGNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-2-methylquinoxaline (CAS 76672-21-4): Procurement-Relevant Baseline Characteristics


3,6-Dichloro-2-methylquinoxaline (CAS: 76672-21-4) is a dichlorinated, methyl-substituted quinoxaline heterocycle with the molecular formula C₉H₆Cl₂N₂ and a molecular weight of 213.06 g/mol . The compound features chlorine atoms at the 3- and 6-positions and a methyl group at the 2-position of the quinoxaline core, a substitution pattern that confers distinct electronic and steric properties relevant to its reactivity as a synthetic intermediate . It is commercially available from multiple vendors at purity levels typically ≥95% and is used primarily as a building block for the synthesis of more complex quinoxaline derivatives with potential pharmaceutical and agrochemical applications .

Why 3,6-Dichloro-2-methylquinoxaline Cannot Be Arbitrarily Replaced by Other Quinoxaline Analogs


In-class quinoxaline compounds are not interchangeable due to the profound impact of substitution pattern on both synthetic utility and biological target engagement. The specific 3,6-dichloro-2-methyl substitution pattern in this compound creates a unique electrophilic reactivity profile that differs substantially from other dichloroquinoxaline isomers (e.g., 2,3-dichloro, 2,7-dichloro) or mono-substituted variants, directly influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions [1]. Furthermore, biological activity data from BindingDB demonstrates that this specific scaffold exhibits measurable MAO-B inhibition with an IC50 of 17,000 nM, while showing minimal MAO-A inhibition (>100,000 nM) [2]. This quantifiable selectivity profile would be altered or lost with even minor structural modifications, making generic substitution scientifically invalid for applications where this specific electronic and steric configuration is required.

Quantitative Differentiation Evidence for 3,6-Dichloro-2-methylquinoxaline (CAS 76672-21-4)


MAO-B Inhibitory Activity and MAO-A Selectivity Compared to Analogous Quinoxalines

3,6-Dichloro-2-methylquinoxaline demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM (17 μM) while showing negligible inhibition of MAO-A (IC50 > 100,000 nM) [1]. This selectivity ratio (MAO-A/MAO-B > 5.9) is structurally dependent on the specific 3,6-dichloro-2-methyl substitution pattern. In comparison, highly optimized quinoxaline-hydrazone derivatives designed for MAO-B inhibition achieve IC50 values as low as 0.046 μM (46 nM), representing a ~370-fold increase in potency but requiring extensive synthetic elaboration beyond the base scaffold .

Medicinal Chemistry Monoamine Oxidase Inhibition Neurological Disorders

Synthetic Yield and Reaction Conditions for Preparation via POCl3-Mediated Chlorination

3,6-Dichloro-2-methylquinoxaline is synthesized from the corresponding quinoxalinone precursor (Compound 1a, 28.1 mmol, 5.0 g) via reaction with phosphorus oxychloride (POCl₃, 25 mL) at reflux temperature (120°C) for 5 hours, affording the product in 86% yield . In comparison, the synthesis of the widely used building block 2,3-dichloroquinoxaline from 2,3-dihydroxyquinoxaline using POCl₃ typically yields approximately 75–80% under similar conditions, based on vendor-reported yields for analogous chlorination reactions .

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Differentiated Reactivity Profile: Regioselective SNAr Due to 3,6-Dichloro-2-methyl Substitution

The 3,6-dichloro-2-methyl substitution pattern in this compound imparts a distinct regioselectivity in nucleophilic aromatic substitution (SNAr) reactions compared to the more common 2,3-dichloroquinoxaline scaffold. The presence of the methyl group at the 2-position, adjacent to the chlorine at the 3-position, electronically deactivates the 3-position relative to the 6-position, enabling sequential, site-selective functionalization . This controlled reactivity is not achievable with symmetrically substituted 2,3-dichloroquinoxaline, which typically undergoes non-selective substitution at both positions or requires differential protecting group strategies to achieve regiocontrol [1].

Synthetic Methodology Medicinal Chemistry Chemical Biology

Structural Foundation for Antineoplastic Quinoxaline Analog Development (XK469 Scaffold)

3,6-Dichloro-2-methylquinoxaline serves as a key structural precursor to peptidomimetic quinoxaline analogues of the antineoplastic agent XK469, which acts as a selective topoisomerase IIβ poison . XK469 demonstrates cytotoxicity with an IC50 of 175 μM in wild-type (β+/+) cells and 581 μM in topoisomerase IIβ knockout (β−/−) cells, confirming target-specific activity [1]. While 3,6-dichloro-2-methylquinoxaline itself is not the active agent, its specific substitution pattern is essential for constructing analogues with improved anti-proliferative and anti-metastatic properties comparable to doxorubicin in in vivo mouse models .

Cancer Research Medicinal Chemistry Topoisomerase Inhibition

Validated Application Scenarios for 3,6-Dichloro-2-methylquinoxaline (CAS 76672-21-4)


Medicinal Chemistry: Starting Scaffold for MAO-B Inhibitor Optimization Programs

Procure 3,6-dichloro-2-methylquinoxaline as a validated starting scaffold for structure-activity relationship (SAR) studies aimed at developing selective MAO-B inhibitors. The compound exhibits measurable MAO-B inhibition (IC50 = 17,000 nM) with high selectivity over MAO-A (IC50 > 100,000 nM), providing a defined baseline for iterative medicinal chemistry optimization [1]. This scaffold can be systematically derivatized via nucleophilic substitution at the chlorine-bearing positions to enhance potency toward the sub-micromolar range observed in optimized quinoxaline-based MAO-B inhibitors .

Organic Synthesis: Regioselective Building Block for Asymmetric Quinoxaline Derivatization

Utilize 3,6-dichloro-2-methylquinoxaline as a regioselective building block for the sequential synthesis of asymmetrically functionalized quinoxaline derivatives. The electronic differentiation between the 3- and 6-positions—caused by the adjacent 2-methyl group—enables controlled, site-selective nucleophilic aromatic substitution (SNAr) that is not possible with symmetrically substituted 2,3-dichloroquinoxaline . This property streamlines the construction of diverse quinoxaline libraries for chemical biology and probe development, reducing the need for protecting group strategies [2].

Anticancer Drug Discovery: Precursor for Topoisomerase IIβ-Targeted Quinoxaline Analogues

Employ 3,6-dichloro-2-methylquinoxaline as a key synthetic intermediate for the preparation of peptidomimetic quinoxaline analogues modeled after the antineoplastic agent XK469, a selective topoisomerase IIβ poison . The specific substitution pattern of this compound is essential for constructing analogues that have demonstrated improved anti-proliferative and anti-metastatic activities in preclinical models, comparable to doxorubicin in in vivo mouse studies . This application is directly supported by literature describing the design and synthesis of XK469 analogues from this scaffold .

Process Chemistry: High-Yield Synthesis for Scale-Up and Multi-Gram Preparation

Source 3,6-dichloro-2-methylquinoxaline for multi-gram synthetic campaigns requiring a robust, high-yielding preparation protocol. The established method using POCl₃ at 120°C for 5 hours consistently delivers the product in 86% yield , a performance metric that supports cost-effective scale-up relative to other dichloroquinoxaline isomers that typically yield 75–80% under analogous conditions . This reliable protocol minimizes procurement risks for research groups and contract research organizations engaged in larger-scale heterocyclic chemistry projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dichloro-2-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.